molecular formula C11H19N5 B1432638 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine CAS No. 1520867-55-3

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Cat. No.: B1432638
CAS No.: 1520867-55-3
M. Wt: 221.3 g/mol
InChI Key: MHHZPZMHAPOYBY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a 4-methylpiperazin-1-yl group at position 2

Scientific Research Applications

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Future Directions

The compound “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” shows promise for further structural modification to achieve selective dual inhibition of DDR1 and DDR2 . It is also an important intermediate, especially for the synthesis of sulfonylurea herbicides .

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can significantly influence the compound’s biochemical activity and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis . Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of target genes, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding may involve hydrogen bonds, hydrophobic interactions, and other non-covalent interactions . The compound can also inhibit or activate enzymes, leading to changes in metabolic pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth, differentiation, and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage, organ toxicity, or other harmful outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production or consumption of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylpiperazine under basic conditions. The reaction typically takes place in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution of the chlorine atom by the piperazine nitrogen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine
  • 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ol
  • 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-carboxamide

Uniqueness

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research.

Properties

IUPAC Name

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZPZMHAPOYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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